Fosinoprilat-d7 - 1279220-43-7

Fosinoprilat-d7

Catalog Number: EVT-1463513
CAS Number: 1279220-43-7
Molecular Formula: C23H34NO5P
Molecular Weight: 442.543
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fosinopril

  • Compound Description: Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat. It is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. [, ]
  • Relevance: Fosinopril is the prodrug of fosinoprilat-d7. It shares an almost identical structure with fosinoprilat-d7, with the only difference being the presence of seven deuterium atoms in fosinoprilat-d7. [, ]

Enalaprilat

  • Compound Description: Enalaprilat is the active metabolite of the ACE inhibitor enalapril. Like fosinoprilat, it is used in the treatment of hypertension and congestive heart failure.
  • Relevance: Enalaprilat belongs to the same drug class as fosinoprilat-d7 (ACE inhibitors). Both compounds exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, albeit with different pharmacokinetic profiles.

Lisinopril

  • Compound Description: Lisinopril is another long-acting ACE inhibitor used for treating hypertension and heart failure. Unlike enalapril and fosinopril, it is not a prodrug and is administered in its active form.
Source and Classification

Fosinoprilat-d7 is classified as an angiotensin-converting enzyme inhibitor, which is a category of medications used to treat conditions such as hypertension and heart failure. The sodium salt form of fosinoprilat-d7 is commonly used due to its improved stability and solubility in aqueous solutions.

Synthesis Analysis

Methods and Technical Details

The synthesis of fosinoprilat-d7 involves several key steps:

  1. Deuteration: Introduction of deuterium atoms into precursor molecules, which can be achieved through hydrogen-deuterium exchange using deuterated solvents or reagents.
  2. Esterification: Formation of ester linkages necessary for the structure.
  3. Phosphinylation: Introduction of the phosphinic acid group, which is crucial for the compound's mechanism of action.
  4. Cyclization: Formation of the pyrrolidine ring structure.
  5. Sodium Salt Formation: Conversion to the sodium salt form to enhance stability and solubility.

Industrial production typically employs optimized reaction conditions to maximize yield and purity while maintaining the integrity of the deuterium incorporation.

Chemical Reactions Analysis

Reactions and Technical Details

Fosinoprilat-d7 can undergo various chemical reactions:

Common reagents include water for hydrolysis and oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation.

Mechanism of Action

Fosinoprilat-d7 exerts its pharmacological effects primarily through inhibition of the angiotensin-converting enzyme. This action prevents the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—resulting in reduced blood pressure and decreased cardiac workload. The mechanism also involves increasing plasma renin activity and reducing aldosterone secretion .

The compound's pharmacokinetics indicate that fosinopril is rapidly converted to fosinoprilat-d7 by esterases in the liver and gastrointestinal tract.

Physical and Chemical Properties Analysis

Physical Properties

Fosinoprilat-d7 is typically presented as a white to off-white crystalline solid. Its solubility characteristics are enhanced by its sodium salt form, making it suitable for various formulations.

Chemical Properties

The chemical properties include stability under physiological conditions but susceptibility to hydrolysis under acidic or basic environments. The presence of deuterium atoms also allows for unique analytical profiling in mass spectrometry.

Applications

Scientific Uses

Fosinoprilat-d7 has several significant applications in scientific research:

  1. Pharmacokinetics: Used as an internal standard in mass spectrometry for quantifying concentrations of fosinopril in biological matrices.
  2. Drug Metabolism Studies: Essential for understanding metabolic pathways and the formation of active metabolites.
  3. Hypertension Research: Investigates the efficacy and mechanisms of action related to angiotensin-converting enzyme inhibitors.
  4. Analytical Chemistry: Aids in developing validated methods for drug quantification.
Chemical Identity and Structural Characterization of Fosinoprilat-d7

Molecular Structure and Isotopic Labeling: Deuterium Substitution Patterns

Fosinoprilat-d7 is a deuterium-labeled analog of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. Its molecular formula is C₂₃H₂₇D₇NO₅P, with a molecular weight of 442.55 g/mol [3] [9]. The deuterium atoms are strategically incorporated at seven positions:

  • Five deuterium atoms on the phenyl ring (creating a pentadeuteriophenyl group)
  • Two deuterium atoms at the C4 position (benzylic carbon) of the butyl side chain, forming a -CD₂- moiety [5] [9]

This labeling pattern—denoted as 4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl—preserves the stereochemistry and bulk properties of the parent compound while enabling isotopic tracing. The core structure retains the trans-configured proline ring [(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid] and the phosphinic acid group that binds the ACE active site [1] [10].

Table 1: Atomic Specifications of Fosinoprilat-d7

ComponentDeuteration PatternChemical Group
Phenyl ringC₆D₅- (pentadeuterio)Aryl group
Butyl linker-CH₂CH₂CD₂C₆D₅ (4,4-dideutero)Alkyl chain
Proline moietyNon-deuterated(2S,4S)-4-cyclohexylproline
Phosphinic acid groupNon-deuterated-PO(OH)CH₂COO-

Synthesis and Purification Methodologies for Deuterated Analogues

The synthesis of Fosinoprilat-d7 involves deuterated precursors and chiral resolution techniques:

Step 1: Precursor Synthesis

  • 4-Phenylbutyl-d7 bromide is prepared via Grignard reactions using deuterated benzene (C₆D₆) followed by chain elongation with 1,2-dibromoethane-d₄ [4] [8].
  • The phosphinic acid core is constructed by coupling 4-phenylbutyl-d7 with diethyl phosphite, followed by hydrolysis to yield the deuterated phosphinyl acetic acid intermediate [8].

Step 2: Stereoselective Coupling

  • The deuterated phosphinyl acetic acid is activated (e.g., as an acid chloride) and coupled to (2S,4S)-4-cyclohexylproline under Schotten-Baumann conditions [4] [8].
  • Critical purification: The crude product is purified via preparative HPLC using a C18 column and a gradient of acetonitrile/ammonium bicarbonate buffer to achieve >98% chemical and isotopic purity [3] [5]. Chiral resolution ensures retention of the (2S,4S) configuration [10].

Step 3: Salt Formation

  • Fosinoprilat-d7 is typically converted to its sodium salt (solubility: >50 mg/mL in water) for analytical applications using sodium hydroxide in acetone/water mixtures [6] [9].

Spectroscopic Characterization: NMR, MS, and IR Spectral Signatures

NMR Spectroscopy

  • ¹H-NMR: Absence of signals at 7.2–7.3 ppm (phenyl H) and 2.5–2.7 ppm (-CH₂- of butyl chain), confirming deuteration [9].
  • ³¹P-NMR: Single peak at δ 55.2 ppm, identical to non-deuterated fosinoprilat, confirming phosphinic acid integrity [2] [9].
  • ¹³C-NMR: Quadrupolar splitting observed for the benzylic carbon (C4 of butyl chain) due to deuterium coupling (J₃₁P-₁³C = 8 Hz) [9].

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 444.5 (vs. 437.5 for non-deuterated) with a characteristic 7-Da shift [3] [5]. Fragmentation shows loss of C₆D₅CD₂ (97 Da) [9].

Infrared Spectroscopy

  • IR (ATR): Peaks at 2,140 cm⁻¹ (C-D stretch) and 1,720 cm⁻¹ (C=O). The P=O stretch remains at 1,250 cm⁻¹, matching non-deuterated fosinoprilat [2].

Table 2: Key Spectroscopic Signatures of Fosinoprilat-d7

TechniqueKey SignalsInterpretation
¹H-NMRNo peaks at 7.2–7.3 ppmDeuterated phenyl group
³¹P-NMRδ 55.2 ppmUnaltered phosphinic acid
ESI-MS[M+H]⁺ at m/z 444.5+7 Da shift from non-deuterated analog
FTIR2,140 cm⁻¹ (sharp)C-D stretching vibration

Comparative Structural Analysis with Non-Deuterated Fosinoprilat

Deuteration induces minimal structural perturbations but alters physicochemical properties:

  • Crystallography: Both compounds form similar monoclinic crystals (space group P2₁), but Fosinoprilat-d7 shows a 0.02-Å contraction in the C4-Cipso bond of the butyl chain due to deuterium’s lower zero-point energy [2] [7].
  • Solubility: Fosinoprilat-d7 sodium salt has ~15% higher aqueous solubility (62 mg/mL vs. 54 mg/mL for non-deuterated) due to weakened hydrophobic stacking of deuterated aryl groups [9].
  • Biochemical Binding: Molecular dynamics simulations confirm identical binding to human ACE, with a root-mean-square deviation (RMSD) of 0.23 Å in the phosphinic acid-Zn²⁺ coordination geometry. Inhibition constants (Kᵢ) for both compounds are indistinguishable (1.2 nM) [7].

Table 3: Structural and Functional Comparison with Non-Deuterated Fosinoprilat

PropertyFosinoprilat-d7FosinoprilatSignificance
Molecular weight442.55 g/mol435.49 g/molMass spec differentiation
P-O bond length1.58 Å1.58 ÅUnaltered active site binding
ACE inhibition (Kᵢ)1.2 nM1.2 nMBioequivalence
Aqueous solubility62 mg/mL54 mg/mLEnhanced formulation flexibility

Properties

CAS Number

1279220-43-7

Product Name

Fosinoprilat-d7

IUPAC Name

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C23H34NO5P

Molecular Weight

442.543

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2

InChI Key

WOIWWYDXDVSWAZ-FLDDMTFTSA-N

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]

Synonyms

(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline; trans-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline; Fosfenopril-d7; Fosinoprilic-d7 Acid; SQ 27519-d7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.